molecular formula C10H15N3 B597747 N2-(cyclobutylmethyl)pyridine-2,4-diamine CAS No. 1248482-40-7

N2-(cyclobutylmethyl)pyridine-2,4-diamine

Cat. No.: B597747
CAS No.: 1248482-40-7
M. Wt: 177.251
InChI Key: CJRORPZWZDHUTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(cyclobutylmethyl)pyridine-2,4-diamine typically involves the reaction of 2,4-diaminopyridine with cyclobutylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N2-(cyclobutylmethyl)pyridine-2,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

N2-(cyclobutylmethyl)pyridine-2,4-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(cyclobutylmethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyridine: A simpler analog without the cyclobutylmethyl group.

    N2-(cyclopropylmethyl)pyridine-2,4-diamine: A similar compound with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

    N2-(cyclohexylmethyl)pyridine-2,4-diamine: A similar compound with a cyclohexylmethyl group.

Uniqueness

N2-(cyclobutylmethyl)pyridine-2,4-diamine is unique due to the presence of the cyclobutylmethyl group, which can impart different steric and electronic properties compared to its analogs.

Properties

IUPAC Name

2-N-(cyclobutylmethyl)pyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-4-5-12-10(6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRORPZWZDHUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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